molecular formula C17H19N3OS B2630772 2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 670270-68-5

2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol

Cat. No. B2630772
CAS RN: 670270-68-5
M. Wt: 313.42
InChI Key: UBUWZNQTBJMWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for their studies . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of compounds with pyranopyrimidine cores, including those related to 2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol, highlights the importance of hybrid catalysts. These catalysts, which can include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, are crucial in the development of medicinal and pharmaceutical precursors due to their broader synthetic applications and bioavailability. The focus on hybrid catalysts from 1992 to 2022 for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the evolving methods in creating lead molecules for further research and development (Parmar, Vala, & Patel, 2023).

Bioactive Heterocyclic Compounds

Research into bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues, including structures related to this compound, underlines the significance of five-membered heterocycles in drug design. These compounds, featuring furan and thiophene as structural units, are crucial in the development of new medicinal chemistry approaches for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This review emphasizes the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, shedding light on the potential therapeutic applications of such compounds (Ostrowski, 2022).

Ethanol as a Renewable Energy Source

The exploration of ethanol's role as an alternative energy source delves into the efficient production and bioconversion processes of ethanol from lignocellulosic materials. Ethanol's significance in renewable energy, particularly its production from various substrates like Parthenium hysterophorus, underscores its potential in sustainable energy solutions. This review not only highlights ethanol's environmental impact but also the technical challenges and advancements in maximizing ethanol yield through optimized hydrolysis, saccharification, and fermentation processes (Swati, Haldar, Ganguly, & Chatterjee, 2013).

properties

IUPAC Name

2-[[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-11(2)12-3-5-13(6-4-12)14-9-22-17-15(14)16(18-7-8-21)19-10-20-17/h3-6,9-11,21H,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUWZNQTBJMWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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